molecular formula C14H18I2N2 B6602421 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide CAS No. 53394-56-2

1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide

Cat. No.: B6602421
CAS No.: 53394-56-2
M. Wt: 468.11 g/mol
InChI Key: AFXQXNNHFXUTLV-UHFFFAOYSA-L
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Description

1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide is a chemical compound with the molecular formula C14H16N2I2. It consists of two pyridinium rings connected by a butane-1,4-diyl spacer, with iodide ions as counterions. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting pyridine with 1,4-dibromobutane in the presence of iodine. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions.

  • Stepwise Synthesis: Another method involves the stepwise formation of the pyridinium rings followed by the introduction of the butane-1,4-diyl spacer. This method may require multiple reaction steps, including protection and deprotection of functional groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The pyridinium rings can undergo oxidation reactions to form pyridine-N-oxide derivatives.

  • Reduction: Reduction of the pyridinium rings can lead to the formation of pyridine derivatives.

  • Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide, through metathesis reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

  • Substitution: Metathesis reactions are typically carried out in polar solvents, such as water or methanol.

Major Products Formed:

  • Pyridine-N-oxide derivatives from oxidation reactions.

  • Pyridine derivatives from reduction reactions.

  • Anion-substituted pyridinium salts from substitution reactions.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a probe in biological studies to investigate the interactions of pyridinium derivatives with biomolecules.

  • Industry: Utilized in materials science for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of the study.

Comparison with Similar Compounds

  • 1,1'-(Butane-1,4-diyl)bis(pyridin-2-ol)

  • 1,1'-(Butane-1,4-diyl)bis(pyridin-2-yl)amine

  • 1,1'-(Butane-1,4-diyl)bis(pyridin-3-ol)

Uniqueness: 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide is unique due to its pyridinium structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2HI/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXQXNNHFXUTLV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540341
Record name 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53394-56-2
Record name 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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